molecular formula C10H9NO B1345662 4-Oxo-4-phenylbutanenitrile CAS No. 5343-98-6

4-Oxo-4-phenylbutanenitrile

Cat. No. B1345662
CAS RN: 5343-98-6
M. Wt: 159.18 g/mol
InChI Key: OSPRTYTUQJCKFF-UHFFFAOYSA-N
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Description

4-Oxo-4-phenylbutanenitrile is a chemical compound with the molecular formula C10H9NO .


Synthesis Analysis

The 4–oxo–4–phenyl butanic acid is synthesized by the Friedel–Craft’s reaction between succinic anhydride and benzene in the presence of anhydrous aluminium chloride . One-pot alkylation with in situ methylation of halogenated precursors proceeded in the presence of dimethyl sulfate with comparable efficiency affording N -methylated products .


Molecular Structure Analysis

The molecular structure of 4-Oxo-4-phenylbutanenitrile contains a total of 21 bonds; 12 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), and 1 nitrile (aliphatic) . The molecular weight is 159.18 g/mol .


Chemical Reactions Analysis

The reaction of 4-Oxo-4-phenylbutanenitrile is first-order with respect to [4-oxo acid] . One-pot alkylation with in situ methylation of halogenated precursors proceeded in the presence of dimethyl sulfate with comparable efficiency affording N -methylated products .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Oxo-4-phenylbutanenitrile include a molecular weight of 159.18 g/mol . The compound has a linear formula of C6H5C(O)CH2CH2CN .

Scientific Research Applications

. It appears as a white to tan powder or crystalline .

  • Thermophysical Property Datafile for Process Simulators : The compound could be used in process simulators, such as Aspen Plus, which require detailed thermophysical property data .
  • Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics : The compound could be involved in reactions related to oxidation, combustion, and thermal cracking kinetics, particularly in the context of free radicals .
  • Quantum Tools for IR Spectra Interpretation : The compound could be used in quantum calculations for interpreting IR spectra .
  • Instant Access to Molecular Orbitals : The compound could be used in studies that require access to molecular orbitals .
  • Chemical Big Data for Artificial Intelligence (AI) Developments : The compound could be part of chemical big data used for developing AI models .
  • Quantum Descriptors for QSAR·QSPR Modeling : The compound could be used in QSAR·QSPR modeling, which involves the use of quantum descriptors .
. It appears as a white to tan powder or crystalline .
  • Thermophysical Property Datafile for Process Simulators : The compound could be used in process simulators, such as Aspen Plus, which require detailed thermophysical property data .
  • Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics : The compound could be involved in reactions related to oxidation, combustion, and thermal cracking kinetics, particularly in the context of free radicals .
  • Quantum Tools for IR Spectra Interpretation : The compound could be used in quantum calculations for interpreting IR spectra .
  • Instant Access to Molecular Orbitals : The compound could be used in studies that require access to molecular orbitals .
  • Chemical Big Data for Artificial Intelligence (AI) Developments : The compound could be part of chemical big data used for developing AI models .
  • Quantum Descriptors for QSAR·QSPR Modeling : The compound could be used in QSAR·QSPR modeling, which involves the use of quantum descriptors .

Safety And Hazards

4-Oxo-4-phenylbutanenitrile is harmful if swallowed. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

4-oxo-4-phenylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPRTYTUQJCKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201598
Record name beta-Cyanopropiophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-phenylbutanenitrile

CAS RN

5343-98-6
Record name beta-Cyanopropiophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzoylpropionitrile
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name beta-Cyanopropiophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Benzoylpropionitrile
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Synthesis routes and methods I

Procedure details

320 ml of absolute dimethylformamide, 42.5 g (0.4 mol) of freshly distilled benzaldehyde and 9.8 g (0.2 mol) of sodium cyanide are introduced into a 500 ml 4-necked flask equipped with dropping funnel, stirrer, KOH drying tube and internal thermometer. A week exothermic reaction takes place after the addition of sodium cyanide to the reaction mixture and the temperature rises from 30° to 34° C. The reaction mixture is stirred for 15 minutes at a reaction temperature of 30° C and a solution of 15.9 g (0.3 mol) of freshly distilled acrylonitrile and 80 ml of absolute dimethylformamide is introduced dropwise into the reaction mixture in the course of one hour at the same temperature. Stirring is then continued for 1/4 hours at the same temperature. The reaction mixture, which is now very creamy, is poured on to 800 ml of water and vigorously shaken. The aqueous solution is extracted twice with 200 ml of chloroform and twice with 100 ml of chloroform. The combined chloroform solutions are vigorously washed with water and dried over MgSO4 and the chloroform is distilled off. Inoculating crystals are added to the residue. β-Benzoyl-propionitrile then crystallises at once. It is suction filtered and washed with ethanol. 26.6 g of β-benzoylpropionitrile are obtained. M.p.: 69° C.
Quantity
320 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In this Step, a phenacyl acetonitrile compound of formula (17) is prepared by alkylating the cyano compound of formula (16) with a phenacyl halide compound of formula (7). This reaction is essentially the same as and may be carried out in the same manner as and using the same reagents and reaction conditions as Step B3 of Method B.
[Compound]
Name
cyano
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( 16 )
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
phenacyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Based on Kulkarni, N. R. Ayyangar, Tetrahedron, 1994, 50, 1243–1260. ]: A mixture of 3-bromopropiophenone (10.65 g, 50 mmol), CuCN (5.82 g, 65 mmol) in DMF (35 mL) was heated under reflux for 6 h. After cooling the mixture to ambient temperature FeCl3 (5 g) in H2O (30 mL)/HCl conc (10 mL) was added and heated to 80° C. for another 20 min. After cooling to room temperature and extraction with ether further purification occurred by destination under reduced pressure (bp.: 140° C., 10 torr). The ketone could be obtained as slightly yellow, low melting (42° C.) solid.
Quantity
10.65 g
Type
reactant
Reaction Step One
Name
Quantity
5.82 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
FeCl3
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 3-chloro-1-phenylpropan-1-one (5.0 g, 29.7 mmol) in hot ethanol (7 mL) was added potassium acetate (2.91 g, 29.77 mmol). After cooling to room temperature, the precipitated salt was removed via filtration. To the filtrate in a septum-sealed flask under a nitrogen bubbler was slowly added sodium cyanide (2.91 g, 59.3 mmol) as a solution in water (10 mL). After stirring at room temperature for 24 hours, ethanol (30 mL) was added, and the mixture was cooled in an ice bath. The precipitate was filtered and rinsed with ethanol to provide the product (3.42 g, 73%) as fluffy white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Oxo-4-phenylbutanenitrile
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Reactant of Route 6
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Citations

For This Compound
45
Citations
AAM Abdel-Aziz, AS El-Azab, SW Ng… - … Section E: Structure …, 2012 - scripts.iucr.org
The title molecule, C17H15NO2, is twisted, the dihedral angle between the terminal benzene rings being 63.30 (6). In the crystal, C—H⋯O and C—H⋯N interactions lead to …
Number of citations: 2 scripts.iucr.org
B Ma, H Zhou, J Yang - Acta Crystallographica Section E: Structure …, 2014 - scripts.iucr.org
The title molecule, C16H12ClNO, has a V-shaped conformation and the dihedral angle between the planes of the phenyl and benzene rings of 64.6 (1)°. No directional …
Number of citations: 12 scripts.iucr.org
J Yang, H Zhou, Z Li - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
The structure of the title compound, C16H12N2O3, contains two aromatic rings bridged by a C3 chain. The dihedral angle between the rings is 67.6 (1)°. No classical hydrogen bonds …
Number of citations: 1 scripts.iucr.org
Q Zhen, R Li, L Qi, K Hu, X Yao, Y Shao… - Organic Chemistry …, 2020 - pubs.rsc.org
We have demonstrated the first ever example of nickel complexes as effective catalysts to promote the C–C, N–C cascade coupling of ketonitriles with arylboronic acids, affording …
Number of citations: 26 pubs.rsc.org
A Bunescu, Q Wang, J Zhu - Angewandte Chemie International …, 2015 - Wiley Online Library
… – 24 The fact that a variable amount of 4-oxo-4-phenylbutanenitrile (6) was produced when the reaction of 1 a and acetonitrile was performed in air was indicative of the presence of the …
Number of citations: 170 onlinelibrary.wiley.com
QQ Zhou, YQ Zou, S Kar, Y Diskin-Posner… - ACS …, 2021 - ACS Publications
… The reaction proceeded well for the ketone substituted nitrile 4-oxo-4-phenylbutanenitrile 1aa with 89% α-deuteration, together with the deuteration of the carbonyl α-position with a 90…
Number of citations: 6 pubs.acs.org
YF Wang, W Zeng, M Sohail, J Guo… - European Journal of …, 2013 - Wiley Online Library
… 2-(2,4-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile (2p): White solid; yield 29.2 mg, 96 % (PE/EtOAc = 15:1, v/v), 92 % ee, mp 89–91 C (ref.11c mp 90–91 C); [α] D 22 = +59.3 (c = 0.100…
J Cai, L Liu, KH Hong, P Wang, L Li, M Cao… - Bioorganic & medicinal …, 2015 - Elsevier
… Starting from benzaldehyde 27, treatment with acrylonitrile and sodium cyanide in DMF gave crystalline 4-oxo-4-phenylbutanenitrile 28. Reduction of 28 with sodium borohydride …
Number of citations: 21 www.sciencedirect.com
AV Aksenov, DA Aksenov, IA Kurenkov… - International Journal of …, 2023 - mdpi.com
… 4-Benzyl-3-(4-chlorophenyl)-5-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one (4ab-a): this compound was prepared employing 2-(4-chlorophenyl)-4-oxo-4-phenylbutanenitrile 2ab [1] (269 mg, …
Number of citations: 1 www.mdpi.com
L Qi, R Li, X Yao, Q Zhen, P Ye, Y Shao… - The Journal of Organic …, 2019 - ACS Publications
… Then, 4-oxo-4-phenylbutanenitrile (5a) and 5-oxo-5-phenylpentanenitrile (6a), instead of dinitriles, pyrrole 3a (Scheme 5b) and pyridine 4a (Scheme 5c), were obtained smoothly in 89 …
Number of citations: 22 pubs.acs.org

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